molecular formula C7H7IO B1584928 2-Iodobenzyl alcohol CAS No. 5159-41-1

2-Iodobenzyl alcohol

Cat. No. B1584928
CAS RN: 5159-41-1
M. Wt: 234.03 g/mol
InChI Key: WZCXOBMFBKSSFA-UHFFFAOYSA-N
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Patent
US06140100

Procedure details

A 300 mL Parr bomb was charged with 10.0 g of 2-iodobenzyl alcohol (Aldrich), 80 mL of toluene, 30 mL of cyclopentene (Aldrich), 2.60 g of tri-ortho-tolylphosphine (Aldrich), and 6.6 mL of Et3N. The mixture was deoxygenated by bubbling N2 through for 10 min and was then treated with 0.96 g of Pd(OAc)2 (Aldrich). The bomb was flushed with N2, sealed, and heated to 100° C. for 18 h. The vessel was cooled to RT, purged with N2 and opened. The dark red reaction mixture was concentrated in vacuo to give a red-brown syrup. This material was dissolved in 200 mL of CH2Cl2, washed with water (4×100 mL), dried over anhydrous MgSO4, and concentrated in vacuo to afford a brown oil. Analysis by tlc (SiO2, 8:2 hexane:EtOAc) indicated two new major components at Rf =0.45 and 0.50, tri-o-tolyphosphine at Rf =0.90, and 4 minor components at Rf =0.60, 0.70, 0.85 and 0.0. The crude product was purified by flash chromatography (twice) on 200 g of silica gel (9:1 hexane:EtOAc) to afford 6:1 g (82%) of a mixture of the Rf =0.45 and 0.50 materials. This material was determined to be a mixture of double bond isomers by 1H-NMR. The product (6.0g ) was then hydrogenated at 40 psi in 40 mL of MeOH in the presence of 0.60 g of 5% Pt(C) (Aldrich) for 4 h. The catalyst was removed by filteration through celite and the filtrate was concentrated in vacuo to afford 5.47 g (74% from 2-iodobenzyl alcohol) of 2-cyclopentylbenzyl alcohol as a light yellow-brown liquid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
6.6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
1 g
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
6 g
Type
reactant
Reaction Step Six
[Compound]
Name
Pt(C)
Quantity
0.6 g
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=CC=1.C1CCCC=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C(Cl)Cl.CO.CCOC(C)=O.CCCCCC.CCN(CC)CC>[CH:13]1([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH2:4][OH:5])[CH2:14][CH2:15][CH2:10][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
IC1=C(CO)C=CC=C1
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
reactant
Smiles
C1=CCCC1
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
6.6 mL
Type
solvent
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C
Step Five
Name
mixture
Quantity
1 g
Type
reactant
Smiles
Step Six
Name
product
Quantity
6 g
Type
reactant
Smiles
Name
Pt(C)
Quantity
0.6 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was deoxygenated
CUSTOM
Type
CUSTOM
Details
by bubbling N2 through for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
was then treated with 0.96 g of Pd(OAc)2 (Aldrich)
CUSTOM
Type
CUSTOM
Details
The bomb was flushed with N2
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was cooled to RT
CUSTOM
Type
CUSTOM
Details
purged with N2
CUSTOM
Type
CUSTOM
Details
The dark red reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red-brown syrup
WASH
Type
WASH
Details
washed with water (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (twice) on 200 g of silica gel (9:1 hexane:EtOAc)
CUSTOM
Type
CUSTOM
Details
to afford 6
ADDITION
Type
ADDITION
Details
a mixture of double bond isomers by 1H-NMR
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filteration through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1=C(CO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.47 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.